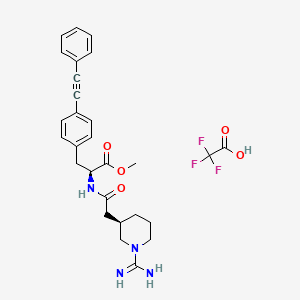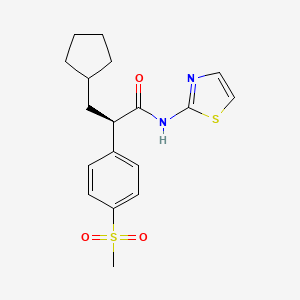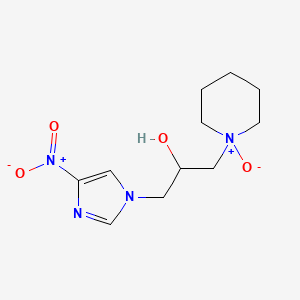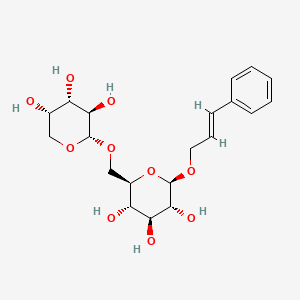
Rosavin
概述
描述
罗斯维是一种苯丙烷类糖苷,主要存在于植物红景天(Rhodiola rosea L.)的根和根茎中,俗称金根或北极根。该化合物以其适应原特性而闻名,有助于身体抵抗物理、化学和生物压力。罗斯维是红景天(Rhodiola rosea L.)的主要活性成分之一,有助于其药用特性 .
体内
In vivo studies of Rosavin have been conducted in animals, including rats, mice and rabbits. These studies have shown that this compound has the potential to reduce anxiety, improve cognitive performance, reduce inflammation and improve physical performance.
体外
In vitro studies of Rosavin have been conducted in cell cultures. These studies have shown that this compound has the potential to inhibit the growth of cancer cells, reduce inflammation and protect against oxidative stress.
作用机制
罗斯维通过多个分子靶点和途径发挥其作用:
抗氧化活性: 罗斯维清除自由基并上调抗氧化酶,减少氧化应激。
抗炎作用: 它抑制促炎细胞因子并调节炎症通路。
神经保护作用: 罗斯维增强神经生长因子的表达,保护神经元免受凋亡。
适应原特性: 它调节下丘脑-垂体-肾上腺轴,增强机体对压力的抵抗力.
生物活性
Rosavin has been shown to have a number of beneficial biological activities, including anti-inflammatory, antioxidant, anti-tumor and anti-anxiety effects. It is also believed to have the potential to improve cognitive performance and physical performance.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects, including the modulation of neurotransmitters such as serotonin, dopamine and noradrenaline. It is also believed to act on the hypothalamic-pituitary-adrenal axis, which is responsible for regulating the body’s response to stress.
实验室实验的优点和局限性
The advantages of using Rosavin in laboratory experiments include its availability, low cost and lack of toxicity. However, there are also some limitations to using this compound in laboratory experiments. These include the lack of scientific evidence to support its efficacy and the difficulty in obtaining consistent results due to the complexity of the compound.
未来方向
Future research on Rosavin should focus on further elucidating its mechanism of action, investigating its potential therapeutic applications and exploring its potential interactions with other compounds. Additionally, further research should be conducted to evaluate its safety and efficacy in humans. Other potential future directions for research include investigating the potential of this compound to reduce stress, improve cognitive performance and reduce inflammation, as well as exploring its potential to be used as a dietary supplement. Additionally, further research should be conducted to investigate its potential to act as an antioxidant, anti-tumor and anti-anxiety agent. Finally, further research should be conducted to investigate the potential interactions between this compound and other compounds, such as medications, supplements and herbal remedies.
科学研究应用
罗斯维在科学研究中有着广泛的应用:
化学: 用作苯丙烷类和糖苷研究中的参考化合物。
生物学: 研究其在细胞应激反应和代谢途径中的作用。
医学: 研究其潜在的治疗效果,包括抗氧化、抗炎和神经保护特性。它在治疗抑郁症、焦虑症和疲劳症等疾病方面显示出希望。
安全和危害
生化分析
Biochemical Properties
Rosavin interacts with various enzymes, proteins, and other biomolecules. For instance, in vitro studies have shown that this compound inhibits osteoclastogenesis and reduces the expression of osteoclastogenesis-related genes such as cathepsin K, calcitonin receptor (CTR), tumor necrosis factor receptor-associated factor 6 (TRAF6), tartrate-resistant acid phosphatase (TRAP), and matrix metallopeptidase 9 (MMP-9) .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to have antioxidant, lipid-lowering, analgesic, antiradiation, antitumor, and immunomodulation effects .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on this compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can affect metabolic flux or metabolite levels . The exact metabolic pathways and the nature of these interactions are still being researched .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters or binding proteins .
Subcellular Localization
It is known that this compound can be directed to specific compartments or organelles, but the exact mechanisms, including any targeting signals or post-translational modifications, are still being studied .
准备方法
合成路线和反应条件
罗斯维可以通过从肉桂酸开始的一系列化学反应合成。合成路线包括将肉桂酸转化为肉桂醇,然后进行糖基化以形成罗斯维。关键步骤包括:
肉桂酸转化为肉桂醇: 这涉及使用硼氢化钠或氢化铝锂等试剂的还原反应。
工业生产方法
罗斯维的工业生产主要涉及从红景天(Rhodiola rosea L.)根和根茎中提取。提取过程包括:
收获: 收获并干燥根和根茎。
提取: 干燥的植物材料用乙醇或甲醇等溶剂进行溶剂提取。
化学反应分析
反应类型
罗斯维会发生各种化学反应,包括:
氧化: 罗斯维可以氧化成肉桂醛和其他氧化产物。
还原: 罗斯维的还原可以生成肉桂醇。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 使用硼氢化钠或氢化铝锂等还原剂。
水解: 使用盐酸的酸性条件或使用糖苷酶的酶促条件.
形成的主要产物
氧化: 肉桂醛和其他氧化产物。
还原: 肉桂醇。
水解: 葡萄糖、阿拉伯糖和肉桂醇.
相似化合物的比较
罗斯维通常与红景天(Rhodiola rosea L.)中发现的其他苯丙烷类糖苷进行比较,例如:
罗斯林: 与罗斯维相似,但具有不同的糖部分。
罗斯因: 罗斯维家族中最简单的糖苷。
红景天苷: 红景天(Rhodiola rosea L.)中的另一种主要活性成分,以其适应原和神经保护特性而闻名。
罗斯维的独特性
罗斯维由于其特定的糖基化模式而具有独特性,这有助于其独特的药理学特征。 与其他类似化合物相比,它已被证明具有更强的适应原作用 .
属性
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O10/c21-12-9-28-19(17(25)14(12)22)29-10-13-15(23)16(24)18(26)20(30-13)27-8-4-7-11-5-2-1-3-6-11/h1-7,12-26H,8-10H2/b7-4+/t12-,13+,14-,15+,16-,17+,18+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINHYCZCUGCZAJ-IPXOVKFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC=CC3=CC=CC=C3)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC/C=C/C3=CC=CC=C3)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101027577 | |
| Record name | Rosavin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84954-92-7 | |
| Record name | Rosavin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84954-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rosavin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084954927 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rosavin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101027577 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,3R,4S,5S,6R)-2-[(E)-3-phenylprop-2-enoxy]-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxane-3,4,5-triol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ROSAVIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R72C0ROME | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


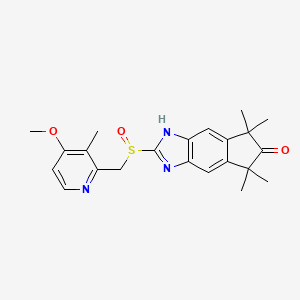
![Tert-butyl 5-methyl-6-oxo-5,6-dihydro-4h-imidazo[1,5-a]thieno[2,3-f][1,4]diazepine-3-carboxylate](/img/structure/B1679457.png)

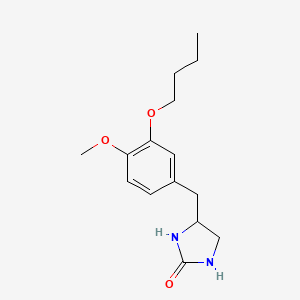
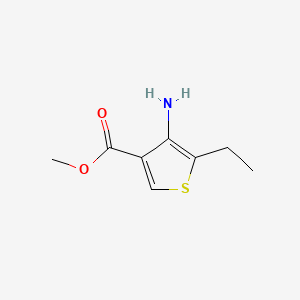

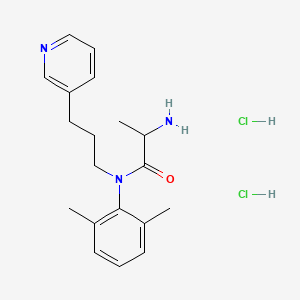
![6-(2-Chlorophenyl)-4h-imidazo[1,5-a][1,4]benzodiazepine-3-carboxamide](/img/structure/B1679466.png)
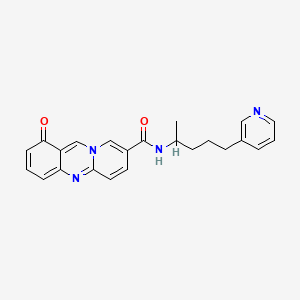
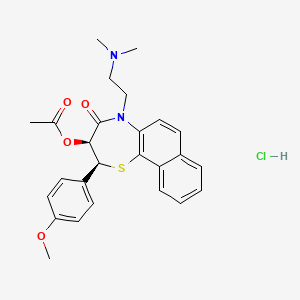
![(2E,4E)-5-(3-methoxyphenyl)-N-[(2R)-5-pyridin-3-ylpentan-2-yl]nona-2,4-dienamide](/img/structure/B1679469.png)
